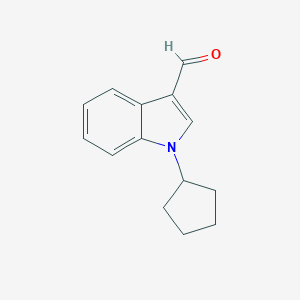

1-Cyclopentyl-1H-indole-3-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopentylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCDNBKTOGJFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopentyl-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-Cyclopentyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, structural characterization, and potential pharmacological applications. The indole nucleus is a prominent feature in numerous biologically active compounds, and its derivatives have shown a wide array of therapeutic activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2][3] This guide will delve into the specific attributes of the N-cyclopentyl substituted analog, providing both established knowledge on the parent compound and informed predictions for the title molecule.

The Indole-3-carbaldehyde Core: A Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone in the development of therapeutic agents, owing to its ability to mimic peptide structures and interact with a variety of enzymes and receptors.[1] Indole-3-carbaldehyde, in particular, serves as a crucial intermediate in the synthesis of a multitude of heterocyclic compounds and biologically active molecules.[4][5] Its carbonyl group is readily amenable to C-C and C-N bond-forming reactions, making it a versatile precursor for generating diverse chemical libraries.[4][5] The parent compound, also known as indole-3-aldehyde, is a metabolite of L-tryptophan and has been shown to act as an agonist at the aryl hydrocarbon receptor in intestinal immune cells.[6]

Synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde

Proposed Synthetic Protocol: N-Alkylation

This protocol is based on the well-established N-alkylation of indole derivatives. The key principle is the deprotonation of the indole nitrogen followed by nucleophilic attack on an electrophilic cyclopentyl source.

Reaction Scheme:

Caption: Proposed Synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde.

Step-by-Step Methodology:

-

Preparation: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.2-1.5 eq). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The use of NaH requires an anhydrous solvent and an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the indole anion.

-

Addition of Alkylating Agent: Add cyclopentyl bromide (1.1-1.3 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.

-

Base: A base is required to deprotonate the indole nitrogen, making it nucleophilic. The choice of base depends on the desired reactivity and reaction conditions.

-

Cyclopentyl Bromide: This is a common and effective electrophile for introducing the cyclopentyl group.

Physicochemical and Spectroscopic Characterization

The precise physicochemical properties of 1-Cyclopentyl-1H-indole-3-carbaldehyde are not extensively documented. However, we can predict its characteristics based on the known properties of the parent compound and other N-alkylated derivatives.

Table 1: Physicochemical Properties

| Property | Indole-3-carboxaldehyde (Parent Compound) | 1-Cyclopentyl-1H-indole-3-carbaldehyde (Predicted) |

| Molecular Formula | C₉H₇NO[6][7] | C₁₄H₁₅NO |

| Molecular Weight | 145.16 g/mol [6][7] | 213.28 g/mol |

| Appearance | White to yellow crystalline powder[8] | Likely a pale yellow solid |

| Melting Point | 198-200 °C[6] | Expected to be lower than the parent compound due to the disruption of intermolecular hydrogen bonding. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF)[9] | Expected to have increased solubility in less polar organic solvents compared to the parent compound. |

| CAS Number | 487-89-8[6][7][10] | Not assigned |

Spectroscopic Analysis

The structural elucidation of 1-Cyclopentyl-1H-indole-3-carbaldehyde would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data for 1-Cyclopentyl-1H-indole-3-carbaldehyde |

| ¹H NMR | δ (ppm) in CDCl₃: - Aldehyde proton (CHO): ~10.0 (s, 1H)- Indole C2-H: ~8.3 (s, 1H)- Aromatic protons: 7.2-8.0 (m, 4H)- N-CH of cyclopentyl: ~5.0-5.2 (quintet, 1H)- Cyclopentyl CH₂: 1.6-2.2 (m, 8H) |

| ¹³C NMR | δ (ppm) in CDCl₃: - Aldehyde C=O: ~185- Indole C3: ~118- Indole C2: ~138- Aromatic carbons: 110-140- N-CH of cyclopentyl: ~58-60- Cyclopentyl CH₂: ~25-35 |

| IR | ν (cm⁻¹): - C=O stretch (aldehyde): ~1660-1680- C=C stretch (aromatic): ~1450-1600- C-H stretch (aromatic and aliphatic): ~2800-3100 |

| Mass Spec. | (EI): - Molecular ion (M⁺): m/z = 213- Key fragments: Loss of cyclopentyl radical (m/z = 144), indole nucleus fragments. |

Rationale for Predictions:

-

¹H NMR: The disappearance of the N-H proton signal (around 8.0-9.0 ppm in the parent compound) and the appearance of signals corresponding to the cyclopentyl group are key indicators of successful N-alkylation. The chemical shift of the N-CH proton of the cyclopentyl group is expected to be downfield due to the deshielding effect of the nitrogen atom.

-

¹³C NMR: The presence of new aliphatic carbon signals for the cyclopentyl group and the characteristic shifts for the indole and aldehyde carbons would confirm the structure.

-

IR Spectroscopy: The most significant feature would be the strong absorption band of the aldehyde carbonyl group. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would further confirm N-substitution.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product is expected. The fragmentation pattern would likely involve the loss of the cyclopentyl group.

Potential Biological Significance and Therapeutic Applications

The indole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3] Derivatives of indole-3-carbaldehyde have been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

Potential Therapeutic Targets:

Caption: Potential Therapeutic Targets.

The introduction of a cyclopentyl group at the N1 position of the indole ring is expected to increase the lipophilicity of the molecule. This modification can significantly impact its pharmacokinetic and pharmacodynamic properties, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

-

Anticancer Activity: Many N-substituted indole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways, including those involving protein kinases.[11] The cyclopentyl moiety could enhance the binding affinity to the ATP-binding site of certain kinases.

-

Antioxidant and Anti-inflammatory Activity: Indole derivatives are known to be effective scavengers of reactive oxygen species (ROS). The electron-rich indole nucleus can donate a hydrogen atom to neutralize free radicals. The cyclopentyl group might modulate this activity.

-

Immunomodulatory Effects: As the parent indole-3-aldehyde is an agonist of the aryl hydrocarbon receptor (AhR), it is plausible that the 1-cyclopentyl derivative could also interact with this receptor, potentially modulating immune responses.[6]

Safety and Handling

Specific safety data for 1-Cyclopentyl-1H-indole-3-carbaldehyde is not available. Therefore, it is prudent to handle this compound with the same precautions as its parent, indole-3-carboxaldehyde.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: The parent compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

1-Cyclopentyl-1H-indole-3-carbaldehyde represents a promising, yet underexplored, derivative of the pharmacologically significant indole-3-carbaldehyde scaffold. Based on established chemical principles and data from related compounds, this guide has provided a putative synthesis, predicted characterization data, and a discussion of its potential biological activities. The addition of the N-cyclopentyl group is a rational design strategy to enhance the drug-like properties of the indole core.

Future research should focus on the following areas:

-

Synthesis and Characterization: The proposed synthesis should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.

-

Biological Screening: The compound should be screened against a panel of cancer cell lines and in assays for antioxidant, anti-inflammatory, and antimicrobial activities.

-

Mechanism of Action Studies: If promising biological activity is identified, further studies should be conducted to elucidate its mechanism of action at the molecular level.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N-cycloalkyl indole-3-carbaldehydes would provide valuable insights into the SAR and help in the design of more potent analogs.

This in-depth guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of 1-Cyclopentyl-1H-indole-3-carbaldehyde.

References

- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved from [Link]

- Gribble, G. W. (2013). Indenoindoles and cyclopentacarbazoles as bioactive compounds: synthesis and biological applications. European Journal of Medicinal Chemistry, 69, 749-767.

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST WebBook. Retrieved from [Link]

- Smith, L. I., & Opie, J. W. (1955). Indole-3-aldehyde. Organic Syntheses, 35, 73.

- Fadhil Pratama, M. R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research, 13(5), S1-S10.

-

MassBank. (2017). Indole-3-Carboxaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

- Cureus. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.

- MDPI. (2024).

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Methanol, experimental) (HMDB0003320). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (2025). IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 8. Indole-3-carboxaldehyde | 487-89-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 11. mdpi.com [mdpi.com]

- 12. 487-89-8|Indole-3-carboxaldehyde|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 1-Cyclopentyl-1H-indole-3-carbaldehyde: Structure, Properties, and Synthetic Pathways

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1-Cyclopentyl-1H-indole-3-carbaldehyde, a derivative of the versatile indole-3-carbaldehyde scaffold. While specific experimental data for this particular analogue is not extensively available in public literature, this document synthesizes information from closely related N-substituted indole-3-carbaldehydes and the parent compound to provide a robust predictive profile. We will delve into its molecular structure, physicochemical properties, a reliable synthetic protocol, and its potential applications in medicinal chemistry and materials science, grounded in established chemical principles.

Molecular Structure and Core Chemical Identity

1-Cyclopentyl-1H-indole-3-carbaldehyde is an aromatic heterocyclic compound. Its structure is characterized by a central indole ring system, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. A formyl (carbaldehyde) group is attached to the third position of the indole ring, and a cyclopentyl group is bonded to the nitrogen atom at the first position.

The IUPAC name for this compound is 1-cyclopentyl-1H-indole-3-carbaldehyde. The presence of the N-cyclopentyl group significantly influences the molecule's steric and electronic properties compared to the parent indole-3-carbaldehyde, potentially impacting its solubility, reactivity, and biological activity.

Physicochemical and Predicted Properties

The introduction of the cyclopentyl group at the N-1 position is expected to increase the lipophilicity of the molecule compared to indole-3-carbaldehyde. This can affect its solubility in various solvents and its ability to cross biological membranes. The following table summarizes the known properties of the parent compound and the predicted properties for 1-Cyclopentyl-1H-indole-3-carbaldehyde.

| Property | Indole-3-carbaldehyde (CAS: 487-89-8) | 1-Cyclopentyl-1H-indole-3-carbaldehyde (Predicted) |

| Molecular Formula | C9H7NO[1][2][3] | C14H15NO |

| Molecular Weight | 145.16 g/mol [1][2][3] | 213.28 g/mol |

| Appearance | Light yellow to off-white crystalline powder[4] | Expected to be a solid, possibly crystalline, with a similar or slightly altered color. |

| Melting Point | 194-200 °C[4] | Predicted to be lower than the parent compound due to the disruption of intermolecular N-H---O hydrogen bonding. |

| Boiling Point | 339.10 °C (estimated)[1] | Predicted to be higher than the parent compound due to increased molecular weight. |

| Solubility | Soluble in water (2927 mg/L at 25 °C, est.), soluble in alcohols and other organic solvents.[1] | Expected to have lower solubility in polar solvents like water and higher solubility in nonpolar organic solvents. |

| logP (o/w) | 1.680[1] | Predicted to be higher than the parent compound, indicating increased lipophilicity. |

Synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde: A Detailed Protocol

The most direct and reliable method for the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde is the N-alkylation of the commercially available indole-3-carbaldehyde. This reaction typically proceeds via an SN2 mechanism where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile attacking an electrophilic cyclopentyl source.

Reaction Scheme

The general reaction is as follows:

Indole-3-carbaldehyde + Cyclopentyl halide (or equivalent) --(Base, Solvent)--> 1-Cyclopentyl-1H-indole-3-carbaldehyde

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-Cyclopentyl-1H-indole-3-carbaldehyde.

Caption: A step-by-step workflow for the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde.

Step-by-Step Methodology

Materials:

-

Indole-3-carbaldehyde

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Cyclopentyl bromide

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF dropwise.

-

Anion Formation: Stir the reaction mixture at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of indole-3-carbaldehyde.

-

Alkylation: Add cyclopentyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 1-Cyclopentyl-1H-indole-3-carbaldehyde.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-Cyclopentyl-1H-indole-3-carbaldehyde is dictated by its two primary functional groups: the indole ring and the aldehyde.

-

Aldehyde Group: The aldehyde at the C-3 position is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be oxidized to the corresponding carboxylic acid or reduced to an alcohol. It can also participate in the formation of imines, oximes, and hydrazones, which are valuable intermediates in the synthesis of more complex molecules.[5]

-

Indole Ring: The indole nucleus is electron-rich and can undergo electrophilic substitution, although the C-3 position is blocked. Reactions may occur at other positions on the pyrrole or benzene ring. The N-cyclopentyl group is stable under most conditions.

Potential Applications:

The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] N-substituted indole-3-carbaldehydes have been investigated for their potential as:

-

Anticancer Agents: Many indole derivatives show cytotoxic activity against various cancer cell lines.[7] The increased lipophilicity from the cyclopentyl group may enhance cell permeability and potency.

-

Antimicrobial Agents: The indole nucleus is a common feature in many natural and synthetic antimicrobial compounds.

-

Anti-inflammatory Agents: Some indole derivatives have demonstrated anti-inflammatory properties.[6]

-

Antioxidants: The indole ring can act as a radical scavenger, and derivatives are often explored for their antioxidant potential.[6]

The specific biological profile of 1-Cyclopentyl-1H-indole-3-carbaldehyde would require experimental evaluation.

Predicted Spectroscopic Characterization

Based on the structure and data from analogous compounds, the following spectroscopic features are predicted for 1-Cyclopentyl-1H-indole-3-carbaldehyde:

-

¹H NMR:

-

An aldehyde proton singlet between δ 9.8-10.2 ppm.

-

A singlet for the C-2 proton of the indole ring around δ 8.2-8.5 ppm.

-

A multiplet for the N-CH proton of the cyclopentyl group, likely deshielded, in the range of δ 4.5-5.5 ppm.

-

Aromatic protons of the indole ring appearing as multiplets between δ 7.2-8.0 ppm.

-

Multiplets for the remaining methylene protons of the cyclopentyl group in the aliphatic region (δ 1.5-2.5 ppm).

-

-

¹³C NMR:

-

A carbonyl carbon signal for the aldehyde around δ 185-195 ppm.

-

Signals for the aromatic carbons of the indole ring between δ 110-140 ppm.

-

A signal for the N-CH carbon of the cyclopentyl group around δ 55-65 ppm.

-

Signals for the methylene carbons of the cyclopentyl group in the aliphatic region (δ 25-35 ppm).

-

-

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching vibration for the aldehyde around 1650-1680 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z = 213.

-

Common fragmentation patterns would include the loss of the aldehyde group (CHO) and fragmentation of the cyclopentyl ring.

-

Safety and Handling

As with any chemical compound, 1-Cyclopentyl-1H-indole-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8][9]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

For the parent compound, indole-3-carboxaldehyde, GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] Similar precautions should be taken for its derivatives.

Conclusion

1-Cyclopentyl-1H-indole-3-carbaldehyde represents a promising, yet underexplored, derivative within the pharmacologically significant class of indole-3-carbaldehydes. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic route based on established chemical knowledge of related compounds. The insights presented herein are intended to facilitate further research and development of this and similar molecules for potential applications in drug discovery and materials science. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this compound.

References

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

- Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-325.

- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

- Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10256, Indole-3-carboxaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3597910, 1-butyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from [Link]

- Cayman Chemical. (2025).

- MedChemExpress. (2025). Safety Data Sheet: Indole-3-carboxaldehyde (Standard).

- Rizal, Y., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3135.

Sources

- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. Indole-3-carboxaldehyde 97 487-89-8 [sigmaaldrich.com]

- 3. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 1-Cyclopentyl-1H-indole-3-carbaldehyde: Physicochemical Properties, Synthesis, and Potential Applications

A Note to the Reader: Scientific literature and chemical databases do not contain extensive information on the specific molecule 1-Cyclopentyl-1H-indole-3-carbaldehyde. This guide, therefore, has been constructed by our Senior Application Scientist to provide a robust theoretical and practical framework for researchers. The information herein is based on the well-documented chemistry of the parent molecule, 1H-indole-3-carbaldehyde, and established principles of organic chemistry. All experimental protocols are predictive and should be performed with appropriate safety precautions and analytical validation.

Introduction

Physicochemical Properties

The fundamental physicochemical properties of 1-Cyclopentyl-1H-indole-3-carbaldehyde can be predicted with a high degree of confidence by starting with the known data for 1H-indole-3-carbaldehyde and incorporating the addition of the N-cyclopentyl group.

| Property | 1H-Indole-3-carbaldehyde (Experimental) | 1-Cyclopentyl-1H-indole-3-carbaldehyde (Predicted) |

| Molecular Formula | C9H7NO[5] | C14H15NO |

| Molecular Weight | 145.16 g/mol [5] | 213.28 g/mol |

| Appearance | White to yellow or orange powder/crystal[6] | Expected to be a solid at room temperature |

| Melting Point | 193-198 °C[5] | Predicted to be lower than the parent compound due to disruption of intermolecular hydrogen bonding |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. Slightly soluble in water. | Expected to have increased solubility in nonpolar organic solvents and decreased solubility in polar solvents compared to the parent compound. |

Synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde

The most direct and reliable method for the synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde is the N-alkylation of 1H-indole-3-carbaldehyde. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a cyclopentyl electrophile.

Proposed Synthetic Workflow

Caption: Proposed synthesis of 1-Cyclopentyl-1H-indole-3-carbaldehyde.

Detailed Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 1H-indole-3-carbaldehyde (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopentyl bromide (1.5 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-Cyclopentyl-1H-indole-3-carbaldehyde.

Analytical Characterization (Predicted)

The structure of the synthesized 1-Cyclopentyl-1H-indole-3-carbaldehyde can be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:

-

¹H NMR: The spectrum is expected to show the characteristic signals for the indole core protons, including the aldehyde proton as a singlet around 10 ppm. Additionally, new signals corresponding to the cyclopentyl group will be present, likely as multiplets in the upfield region (1.5-2.5 ppm) and a distinct multiplet for the proton on the carbon attached to the indole nitrogen further downfield.

-

¹³C NMR: The spectrum will display the signals for the indole core carbons, including the aldehyde carbonyl carbon at approximately 185 ppm. New signals in the aliphatic region (around 25-60 ppm) will correspond to the cyclopentyl ring carbons.

-

IR Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the aldehyde carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 213.28.

Potential Applications in Drug Discovery

The introduction of an N-alkyl substituent to the indole-3-carbaldehyde core can significantly modulate its biological activity. The cyclopentyl group, in particular, adds lipophilicity which can enhance membrane permeability and protein binding. Based on the known activities of related indole derivatives, 1-Cyclopentyl-1H-indole-3-carbaldehyde could be a valuable scaffold for the development of novel therapeutics in several areas:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity.[1] The N-cyclopentyl group could enhance the interaction with hydrophobic pockets of target proteins, such as kinases or tubulin.

-

Anti-inflammatory Agents: Indole-3-carbaldehyde and its derivatives have been investigated for their anti-inflammatory properties.[1] The cyclopentyl derivative could be explored for its ability to modulate inflammatory pathways.

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds.[1] The increased lipophilicity of the cyclopentyl derivative may improve its ability to penetrate microbial cell membranes.

Logical Relationship of the Indole Scaffold in Drug Discovery

Caption: Role of 1-Cyclopentyl-1H-indole-3-carbaldehyde in drug discovery.

Conclusion

While 1-Cyclopentyl-1H-indole-3-carbaldehyde is not a commercially available or extensively studied compound, its synthesis is straightforward from readily available starting materials. Based on the rich chemistry of the indole-3-carbaldehyde scaffold, this N-cyclopentyl derivative holds significant promise as a building block for the synthesis of novel compounds with potential therapeutic applications. The predictive data and synthetic protocols provided in this guide offer a solid foundation for researchers to explore the chemistry and biological activity of this interesting molecule.

References

-

El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

-

Bingül, M., & Ay, M. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(1), 224-232. [Link]

-

Manjula, S. N., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 466-474. [Link]

-

Wikipedia contributors. (2023, December 1). Indole-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved January 23, 2026, from [Link]

-

Ziarani, G. M., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in current chemistry (Cham), 380(4), 24. [Link]

-

Semantic Scholar. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 23, 2026, from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

Introduction: The Privileged Indole Scaffold and the Versatility of N1-Substitution

An In-Depth Technical Guide to 1-Substituted Indole-3-Carbaldehydes: Synthesis, Reactivity, and Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold." Among the vast family of indole-containing compounds, indole-3-carbaldehyde serves as a particularly versatile synthetic intermediate.[1] This guide focuses specifically on 1-substituted indole-3-carbaldehydes, a class of molecules where modification at the indole nitrogen (N1) unlocks vast potential for modulating physicochemical properties, biological activity, and therapeutic applications.

Substitution at the N1 position prevents the formation of intermolecular hydrogen bonds, which can significantly alter solubility and membrane permeability. More importantly, it provides a crucial vector for chemical diversification, allowing for the introduction of a wide array of functional groups that can engage with biological targets, fine-tune electronic characteristics, and explore new regions of chemical space. From their role as key precursors in the synthesis of complex alkaloids to their emergence as potent modulators of critical signaling pathways, 1-substituted indole-3-carbaldehydes are indispensable tools for the modern medicinal chemist.

Furthermore, recent discoveries have highlighted the biological relevance of the parent scaffold, indole-3-carbaldehyde (I3A), as a tryptophan metabolite produced by gut microbiota.[2][3] I3A acts as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for maintaining intestinal homeostasis.[3] This biological precedent provides a strong rationale for exploring N1-substituted analogs as potentially superior modulators of this and other important biological pathways.

Part 1: Strategic Synthesis of 1-Substituted Indole-3-Carbaldehydes

The preparation of these target molecules can be approached from two primary retrosynthetic directions: either by formylating an already N1-substituted indole or by substituting the nitrogen of commercially available indole-3-carbaldehyde. The choice of strategy is often dictated by the availability of starting materials, the nature of the desired N1-substituent, and the overall synthetic sequence.

Strategy A: Direct C3-Formylation of N1-Substituted Indoles

This is the most common and often most efficient approach when the desired N1-substituted indole is readily accessible. The Vilsmeier-Haack reaction stands as the gold-standard for the C3-formylation of electron-rich heterocycles like indoles.

Causality Behind the Vilsmeier-Haack Reaction: The reaction's efficacy hinges on the generation of the electrophilic Vilsmeier reagent, typically chloroiminium cation, in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃). The indole's high electron density at the C3 position facilitates electrophilic attack by the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous workup to yield the aldehyde. The reaction is highly regioselective for the C3 position due to the superior thermodynamic stability of the resulting sigma complex compared to attack at C2.

A representative one-pot synthesis starting from a substituted 2-methylaniline can also be employed, which proceeds via an in-situ cyclization and formylation, avoiding the need to isolate the indole intermediate.[4] This method is particularly advantageous for its operational simplicity and cost-effectiveness.[4]

Workflow: Vilsmeier-Haack Formylation ```dot digraph "Vilsmeier-Haack Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];

}

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by I3A.

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. Success is determined not just by the final product yield but by confirming the disappearance of starting material via Thin Layer Chromatography (TLC) and characterization of the product using standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde

This protocol details the N-acylation of indole-3-carbaldehyde, a key step for creating a versatile intermediate. [5] Materials:

-

Indole-3-carbaldehyde (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indole-3-carbaldehyde (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

-

Electrophile Addition: Add a solution of chloroacetyl chloride (1.1 eq) in a small amount of anhydrous THF dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase), checking for the consumption of the indole-3-carbaldehyde starting material.

-

Workup - Quenching: Once the reaction is complete, quench the mixture by pouring it into a separatory funnel containing saturated NaHCO₃ solution to neutralize excess acid and TEA hydrochloride.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Protocol 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-indole

This protocol provides a general method for the C3-formylation of an N-substituted indole.

Materials:

-

1-Methyl-1H-indole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (serves as reagent and solvent)

-

Saturated sodium carbonate (Na₂CO₃) solution or Sodium hydroxide (NaOH) solution

-

Ice

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C. Add POCl₃ (1.2 eq) dropwise via the dropping funnel, keeping the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. Trustworthiness Note: Pre-forming the Vilsmeier reagent at low temperature is essential for safety and optimal reactivity.

-

Indole Addition: Add a solution of 1-methyl-1H-indole (1.0 eq) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent, again maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 80-90 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup - Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto a beaker of crushed ice. Safety Note: This step is highly exothermic and should be performed slowly in a fume hood.

-

Workup - Neutralization: Basify the acidic aqueous solution by slowly adding saturated Na₂CO₃ solution or cold 10% NaOH solution until the pH is ~8-9. A precipitate should form.

-

Isolation: Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

-

Purification: The crude product can be dried and recrystallized (e.g., from ethanol/water) to yield pure 1-methyl-1H-indole-3-carbaldehyde.

Conclusion

1-substituted indole-3-carbaldehydes represent a molecule class of profound importance to synthetic and medicinal chemistry. The strategic choice between direct formylation of a substituted indole and N1-functionalization of the parent aldehyde provides chemists with flexible and robust routes to these valuable building blocks. The dual reactivity of the scaffold enables the generation of diverse molecular architectures with a wide spectrum of biological activities, from anticancer to immunomodulatory effects. As our understanding of biological pathways like the AhR axis deepens, the rational design of novel 1-substituted indole-3-carbaldehyde derivatives will undoubtedly continue to yield promising candidates for the next generation of therapeutics.

References

-

Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.

-

Naik, N., Kumar, H. V., & Roopashree, N. M. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. ResearchGate.

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde.

-

Luo, Y., et al. (2023). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI.

- Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. (2026). Organic Letters. [URL: Not available, publication date is in the future. The provided search result is a preprint or an early view article.]

-

Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. (2026). ACS Publications.

-

Wikipedia. (n.d.). Indole-3-carbaldehyde.

-

Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC.

Sources

Unlocking the Potential of 1-Cyclopentyl-1H-indole-3-carbaldehyde: A Technical Guide for Innovative Research

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry and materials science, celebrated for its remarkable versatility and profound biological significance.[1][2] Its presence in a vast array of natural products and synthetic compounds underscores its privileged role in the design of novel therapeutic agents and functional materials.[3][4] Among the myriad of indole derivatives, 1-Cyclopentyl-1H-indole-3-carbaldehyde emerges as a molecule of considerable interest, wedding the established pharmacophore of indole-3-carbaldehyde with a lipophilic N-cyclopentyl substituent. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, delineating its synthetic pathway, physicochemical properties, and, most importantly, its latent potential in pioneering research applications. By synthesizing established principles with forward-looking hypotheses, we endeavor to illuminate a path for the strategic exploration of this promising chemical entity.

Physicochemical Properties and Structural Rationale

1-Cyclopentyl-1H-indole-3-carbaldehyde is an N-substituted derivative of indole-3-carbaldehyde. The introduction of a cyclopentyl group at the N-1 position of the indole ring is a deliberate structural modification anticipated to modulate the parent molecule's physicochemical and biological properties.

Table 1: Predicted Physicochemical Properties of 1-Cyclopentyl-1H-indole-3-carbaldehyde

| Property | Predicted Value | Rationale for Significance |

| Molecular Formula | C₁₄H₁₅NO | Provides the elemental composition. |

| Molecular Weight | 213.28 g/mol | Influences diffusion and transport properties. |

| LogP (Octanol/Water) | ~3.5-4.0 | The N-cyclopentyl group significantly increases lipophilicity compared to indole-3-carbaldehyde, potentially enhancing membrane permeability. |

| Hydrogen Bond Donors | 0 | The N-H proton of the parent indole is replaced, which may alter binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | The carbonyl group remains a key site for potential hydrogen bonding. |

| Reactivity | The aldehyde at C-3 is a versatile chemical handle for further synthetic modifications.[5] |

The rationale for investigating this specific structure lies in the established bioactivity of the indole-3-carbaldehyde core and the known impact of N-alkylation on the pharmacological profile of indole derivatives. The cyclopentyl group, being a moderately sized, non-polar cyclic alkyl group, can enhance binding affinity to hydrophobic pockets within biological targets and improve oral bioavailability by increasing lipophilicity.

Potential Research Applications in Medicinal Chemistry

The indole-3-carbaldehyde scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6] The introduction of the N-cyclopentyl group is hypothesized to refine and potentially amplify these activities.

Anticancer Drug Discovery: Targeting Kinase Signaling Pathways

A significant body of research highlights the potential of indole derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8] N-substituted indoles, in particular, have emerged as promising candidates for pan-PIM kinase inhibitors and other kinase targets.[9][10]

Hypothesized Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. We propose that 1-Cyclopentyl-1H-indole-3-carbaldehyde could act as an inhibitor of a key kinase within this pathway, such as PI3K or Akt. The N-cyclopentyl group could facilitate entry into the ATP-binding pocket of the kinase, while the indole-3-carbaldehyde moiety could form crucial hydrogen bonds and other interactions with the enzyme.

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. researchgate.net [researchgate.net]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 8. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-substituted azaindoles as potent inhibitors of Cdc7 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Predicted Mechanism of Action of 1-Cyclopentyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclopentyl-1H-indole-3-carbaldehyde is a synthetic derivative of indole-3-carbaldehyde, a molecule of significant biological interest. While direct studies on this specific cyclopentyl derivative are not extensively documented, its structural similarity to a class of well-researched indole compounds allows for the formulation of robust hypotheses regarding its mechanism of action. This guide synthesizes current knowledge to predict two primary, non-mutually exclusive mechanisms through which this compound may exert its biological effects: modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway and inhibition of tubulin polymerization. This document provides a comprehensive overview of the theoretical underpinnings of these predictions and outlines detailed experimental protocols for their validation.

Physicochemical Properties and Structural Considerations

The introduction of a cyclopentyl group at the N1 position of the indole ring is a key structural feature of 1-Cyclopentyl-1H-indole-3-carbaldehyde. This modification significantly increases the lipophilicity of the molecule compared to its parent compound, indole-3-carbaldehyde. This alteration is predicted to enhance membrane permeability and potentially influence its interaction with hydrophobic binding pockets within its biological targets.

| Property | Predicted Value/Information | Source Analogy |

| Molecular Formula | C₁₄H₁₅NO | - |

| Molecular Weight | 213.28 g/mol | - |

| LogP (o/w) | > 1.680 | Based on indole-3-carbaldehyde[1] and increased lipophilicity from the cyclopentyl group. |

| Solubility | Predicted to have low aqueous solubility. | Based on indole-3-carbaldehyde.[1] |

| Reactivity | The aldehyde group is expected to be reactive, participating in condensation reactions.[2] | General chemical principles of aromatic aldehydes. |

Predicted Mechanism of Action I: Aryl Hydrocarbon Receptor (AhR) Agonism

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular differentiation.[3][4] Indole and its derivatives are a known class of endogenous and dietary AhR ligands.[5][6][7] Indole-3-carbaldehyde, the parent compound of our topic molecule, is a known AhR agonist.[2][7]

The AhR Signaling Pathway

In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins.[4] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, dissociates from its chaperones, and heterodimerizes with the AhR Nuclear Translocator (ARNT).[8] This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[8]

Experimental Validation Strategies

To elucidate the precise mechanism of action of 1-Cyclopentyl-1H-indole-3-carbaldehyde, a series of targeted in vitro and cell-based assays are proposed.

Validation of AhR Agonism

This assay provides a quantitative measure of AhR activation in a cellular context. [9][10]

-

Principle: A cell line (e.g., HepG2) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing XREs. [11][12][13]Activation of the AhR pathway by an agonist leads to the expression of the reporter gene, which can be quantified by measuring luminescence.

-

Protocol:

-

Cell Culture: Maintain AhR-responsive reporter cells (e.g., human HG2L6.1c3 or mouse H1L6.1c2 hepatoma cells) in alpha-MEM with 10% fetal bovine serum. [11] 2. Plating: Seed the cells into a 96-well plate at a density of approximately 750,000 cells/mL and allow them to attach for 24 hours. [11] 3. Treatment: Treat the cells with a range of concentrations of 1-Cyclopentyl-1H-indole-3-carbaldehyde for 22-24 hours. [9]Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Lysis and Luminescence Reading: After incubation, lyse the cells and add a luciferase substrate. [9]Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Quantify the fold-activation relative to the vehicle control.

-

Validation of Tubulin Polymerization Inhibition

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin. [14]

-

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter dye that incorporates into the growing microtubules. [15]* Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing purified tubulin (e.g., 2 mg/mL), GTP, and a fluorescent reporter. [16][15] 2. Compound Addition: Add 1-Cyclopentyl-1H-indole-3-carbaldehyde at various concentrations to a 384-well plate. [16]Include a known tubulin inhibitor (e.g., colchicine) and a polymerization enhancer (e.g., paclitaxel) as controls.

-

Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C. [15] 4. Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. [15] 5. Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization.

-

This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.

-

Principle: Cells are treated with the compound, and then the microtubule network is stained using immunofluorescence and imaged using high-content microscopy. Disruption of the microtubule structure is indicative of tubulin targeting.

-

Protocol:

-

Cell Treatment: Treat a suitable cell line (e.g., HeLa) with the compound for a defined period (e.g., 18 hours). [16] 2. Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them to allow antibody entry. [16] 3. Immunostaining: Stain the microtubules with an anti-tubulin primary antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Quantify changes in microtubule morphology, such as depolymerization or bundling.

-

Target Engagement Confirmation

CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment. [17][18][19][20]

-

Principle: The binding of a ligand to a protein can alter its thermal stability. [18]In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Protocol:

-

Cell Treatment: Treat intact cells with 1-Cyclopentyl-1H-indole-3-carbaldehyde or a vehicle control.

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures. [17] 3. Lysis and Separation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation. [17] 4. Protein Detection: Quantify the amount of the target protein (either AhR or tubulin) in the soluble fraction using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the curve for the compound-treated samples compared to the control indicates target engagement.

-

Conclusion

Based on the extensive literature on indole-3-carbaldehyde and its derivatives, 1-Cyclopentyl-1H-indole-3-carbaldehyde is predicted to act through at least one of two key mechanisms: agonism of the Aryl Hydrocarbon Receptor or inhibition of tubulin polymerization. The cyclopentyl moiety is likely to enhance its interaction with hydrophobic pockets in these targets. The experimental strategies outlined in this guide provide a clear and robust framework for validating these predictions and elucidating the definitive mechanism of action of this compound. The insights gained from these studies will be crucial for guiding its further development as a potential therapeutic agent.

References

-

INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]

-

Denison, M. S., et al. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Human AhR Reporter Assay Kit. Retrieved from [Link]

-

Vacher, C. M., et al. (2018). AhR signaling pathways and regulatory functions. Cellular and Molecular Life Sciences, 75(17), 3171-3185. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propyl-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. Retrieved from [Link]

-

MDPI. (n.d.). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole dose-response assessment of AHR-dependent activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Aryl hydrocarbon receptor. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation. Retrieved from [Link]

-

Frontiers. (n.d.). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Retrieved from [Link]

-

MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

-

Bio-protocol. (n.d.). 2.12. In vitro tubulin polymerization assay. Retrieved from [Link]

-

QIAGEN GeneGlobe. (n.d.). Aryl Hydrocarbon Receptor Signaling. Retrieved from [Link]

-

BPS Bioscience. (n.d.). XRE Luciferase Reporter Lentivirus (AhR Signaling). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

-

MDPI. (n.d.). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Indole is a human specific AHR ligand. Retrieved from [Link]

-

JoVE. (2023). Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Retrieved from [Link]

-

Spandidos Publications. (2019). Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). Retrieved from [Link]

-

Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclopentene-1-carboxaldehyde. Retrieved from [Link]

-

ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Retrieved from [Link]

Sources

- 1. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 8. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. escholarship.org [escholarship.org]

- 12. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. annualreviews.org [annualreviews.org]

A Senior Application Scientist's Guide to the Pharmacological Profiling of Novel Indole-3-Carbaldehyde Analogs

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, indole-3-carbaldehyde (I3A) stands out as an exceptionally versatile starting material for generating structurally diverse analogs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] This guide presents a comprehensive, multi-tiered strategy for the systematic pharmacological profiling of novel I3A analogs. We will move from high-throughput primary screening to identify initial "hits," through detailed secondary assays to elucidate the mechanism of action, and finally to essential preclinical evaluations of in vivo efficacy and pharmacokinetics. The causality behind each experimental choice is detailed, providing a self-validating framework for researchers, scientists, and drug development professionals to efficiently identify and advance promising therapeutic candidates.

The Strategic Foundation: Rational Design and Synthesis

The journey from a chemical scaffold to a clinical candidate begins with rational design. The synthetic tractability of the I3A core allows for the systematic modification of its structure to explore the chemical space and establish robust Structure-Activity Relationships (SAR).[1] Common synthetic routes, such as the Vilsmeier-Haack reaction, provide a reliable source of the parent I3A, which can then be derivatized at multiple positions (the indole nitrogen, the aldehyde, and various points on the benzene ring).[7][8]

The core principle is to generate a focused library of analogs where specific structural changes can be directly correlated with changes in biological activity. This iterative process of design, synthesis, and testing is fundamental to optimizing potency, enhancing selectivity, and improving drug-like properties.

Caption: Rational synthesis strategy for generating a diverse library from the I3A core.

The Profiling Cascade: A Multi-Tiered Workflow

To manage the cost and complexity of drug discovery, a tiered or cascaded approach to screening is essential. This strategy ensures that resources are focused progressively on the most promising compounds, allowing for rapid, data-driven " go/no-go " decisions at each stage.[9][10] Our profiling workflow is designed to first identify active compounds (hits), then understand their mechanism, and finally, validate their potential in a more biologically relevant context.

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 6. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Safe Handling of 1-Cyclopentyl-1H-indole-3-carbaldehyde and Structurally Related Compounds

Executive Summary & Critical Warning

This document provides a comprehensive guide to the safe handling of 1-Cyclopentyl-1H-indole-3-carbaldehyde. It is imperative for all users to understand a critical fact at the outset: No specific toxicological or comprehensive safety data for 1-Cyclopentyl-1H-indole-3-carbaldehyde has been published in publicly available literature or safety data sheets (SDS) as of the date of this guide.

Therefore, this guide is constructed based on the established safety, handling, and toxicological data of its parent compound, 1H-Indole-3-carbaldehyde (CAS No. 487-89-8). The addition of a cyclopentyl group at the N-1 position of the indole ring will alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn significantly alter its toxicological profile.[1]

The precautionary principle must be rigorously applied. All procedures and protocols outlined herein are based on an informed, conservative assessment of the potential hazards. This compound must be treated as a substance of unknown toxicity, and all handling should occur with the assumption that it is more hazardous than its parent compound until proven otherwise. This guide is intended for researchers, scientists, and drug development professionals who are trained in handling potentially hazardous chemicals.

Compound Identification and Physicochemical Properties

The target compound, 1-Cyclopentyl-1H-indole-3-carbaldehyde, belongs to the N-substituted indole family. Indole derivatives are a significant class of heterocyclic compounds widely used as precursors in the synthesis of biologically active molecules and pharmaceuticals.[2] The core scaffold's reactivity is centered around the aldehyde functional group and the indole ring system.

A comparative summary of the known properties of the parent compound and the estimated properties of the target compound is provided below.

| Property | 1H-Indole-3-carbaldehyde (Parent Compound) | 1-Cyclopentyl-1H-indole-3-carbaldehyde (Target Compound) | Rationale for Estimation |

| CAS Number | 487-89-8[3] | Not Assigned | The specific derivative does not have a registered CAS number. |

| Molecular Formula | C₉H₇NO[3] | C₁₄H₁₅NO | Addition of a C₅H₈ moiety (cyclopentyl minus one H). |

| Molecular Weight | 145.16 g/mol [4] | 213.28 g/mol | Calculated based on the molecular formula. |

| Appearance | Beige or Light Brown Crystalline Powder[4][5] | Expected to be a solid at room temperature. | High molecular weight and aromaticity suggest a solid state. |

| Melting Point | 193 - 199 °C[5] | Unknown, but likely lower than the parent. | N-alkylation typically disrupts crystal lattice packing compared to the N-H bond, which can engage in hydrogen bonding, thus lowering the melting point. |

| Water Solubility | Insoluble[5] | Expected to be very low or insoluble. | The addition of a lipophilic cyclopentyl group will further decrease aqueous solubility. |

Hazard Identification and Classification: A Tale of Discrepancy

A review of various Safety Data Sheets for the parent compound, 1H-Indole-3-carbaldehyde, reveals conflicting hazard classifications. This underscores the necessity of a conservative approach.

| Source | GHS Classification |

| MedChemExpress SDS [6] | - Acute toxicity, oral (Category 4), H302: Harmful if swallowed. - Skin corrosion/irritation (Category 2), H315: Causes skin irritation. - Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation. - Specific target organ toxicity, single exposure (Category 3), H335: May cause respiratory irritation. |

| SynQuest Labs SDS [3] | - Skin Irrit. 2, H315: Causes skin irritation. - Eye Irrit. 2A, H319: Causes serious eye irritation. - STOT SE 3, H335: May cause respiratory irritation. |

| Thermo Fisher Scientific SDS [5] | - Not considered hazardous by the US OSHA Hazard Communication Standard 2024 (29 CFR 1910.1200). |

| Carl ROTH SDS [7] | - This substance does not meet the criteria for classification. |

Directive for 1-Cyclopentyl-1H-indole-3-carbaldehyde: Given the lack of specific data and the conflicting information for the parent compound, this laboratory will adopt the most stringent classification. Therefore, 1-Cyclopentyl-1H-indole-3-carbaldehyde must be handled as a compound that is:

-

Harmful if swallowed

-

Causes skin irritation

-

Causes serious eye irritation

-

May cause respiratory irritation

The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[5][6]

Risk Assessment and the Hierarchy of Controls

A thorough risk assessment is mandatory before any work with this compound begins. The causality behind safety protocols is grounded in the "Hierarchy of Controls," a system that prioritizes risk mitigation strategies from most to least effective.

Caption: Hierarchy of Controls applied to the target compound.

Causality of Choices:

-

Elimination/Substitution: These are not viable as the specific chemical is required for research.

-

Engineering Controls: This is the most critical pillar. Handling the solid compound, especially during weighing or transfer, can generate dust, which is a primary inhalation hazard.[3][4] A certified chemical fume hood is mandatory to contain airborne particles and vapors.

-

Administrative Controls: Documented procedures (SOPs) ensure that all personnel follow the same safety-validated workflow. Restricting access prevents untrained individuals from exposure.

-

PPE: This is essential to protect from direct contact but should never be the primary means of protection. It is used to guard against unforeseen splashes or contact when engineering and administrative controls are properly in place.

Safe Handling and Storage Protocol

Handling Protocol (Step-by-Step)

-

Pre-Handling Verification:

-

Work Area Preparation:

-

Cover the work surface within the fume hood with absorbent, disposable bench paper.

-

Assemble all necessary glassware and equipment within the hood before introducing the compound.

-

-